Hmn-214

Catalog No.
S530009
CAS No.
173529-46-9
M.F
C22H20N2O5S
M. Wt
424.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hmn-214

CAS Number

173529-46-9

Product Name

Hmn-214

IUPAC Name

N-(4-methoxyphenyl)sulfonyl-N-[2-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]phenyl]acetamide

Molecular Formula

C22H20N2O5S

Molecular Weight

424.5 g/mol

InChI

InChI=1S/C22H20N2O5S/c1-17(25)24(30(27,28)21-11-9-20(29-2)10-12-21)22-6-4-3-5-19(22)8-7-18-13-15-23(26)16-14-18/h3-16H,1-2H3/b8-7+

InChI Key

OCKHRKSTDPOHEN-BQYQJAHWSA-N

SMILES

CC(=O)N(C1=CC=CC=C1C=CC2=CC=[N+](C=C2)[O-])S(=O)(=O)C3=CC=C(C=C3)OC

Solubility

Soluble in DMSO, not in water

Synonyms

(E)-4-(2-(2-(N-acetyl-N-(4-methoxybenzenesulfonyl)amino)stilbazole)) 1-oxide, HMN-214

Canonical SMILES

CC(=O)N(C1=CC=CC=C1C=CC2=CC=[N+](C=C2)[O-])S(=O)(=O)C3=CC=C(C=C3)OC

Isomeric SMILES

CC(=O)N(C1=CC=CC=C1/C=C/C2=CC=[N+](C=C2)[O-])S(=O)(=O)C3=CC=C(C=C3)OC

Description

The exact mass of the compound Hmn-214 is 424.10929 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of sulfonamide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Neuroblastoma Treatment

Treatment of Advanced Solid Tumors

Restoration of Chemosensitivity to Multidrug-Resistant Cells

Inhibition of Cell Cycle Regulator CDK1

Treatment of Prostate and Pancreatic Cancer

Antitumor Activity Against Human Tumor Xenografts

HMN-214 is an oral prodrug of HMN-176, a stilbene derivative that acts as an indirect inhibitor of polo-like kinase 1 (PLK1), a serine/threonine kinase crucial for regulating mitotic events. This compound has been developed for its potential antitumor activity, particularly in various cancer types, including neuroblastoma, breast, lung, and colorectal cancers. The compound is characterized by its ability to inhibit the proliferation of cancer cells and induce apoptosis by interfering with cell cycle progression, specifically targeting the G2/M phase transition .

HMN-214 undergoes hydrolysis in the body to convert into its active form, HMN-176. This conversion is essential for its pharmacological activity. The primary mechanism involves the inhibition of PLK1, which disrupts normal cell cycle progression and promotes apoptosis in cancer cells. The inhibition of PLK1 has been shown to correlate with reduced expression of several cell cycle-related genes and proteins, such as WEE1, CDK1, and Cyclin B1 .

The biological activity of HMN-214 has been extensively studied in vitro and in vivo. In neuroblastoma cell lines, both MYCN-amplified and non-amplified, HMN-214 significantly inhibits cell proliferation and colony formation in a dose-dependent manner. It induces apoptosis through multiple pathways and effectively blocks the G2/M phase transition of the cell cycle . Additionally, it has demonstrated antitumor efficacy in various xenograft models, showcasing its potential as a therapeutic agent against advanced cancers .

HMN-214 can be synthesized through established organic chemistry methods involving the modification of stilbene derivatives. The synthesis typically includes steps such as:

  • Formation of Stilbene Backbone: Starting from appropriate aromatic precursors.
  • Functionalization: Adding specific functional groups to enhance bioavailability and pharmacokinetic properties.
  • Prodrug Formation: Converting HMN-176 into HMN-214 to improve oral bioavailability.

The detailed synthetic route may vary based on the desired purity and yield but generally adheres to standard chemical synthesis protocols used for drug development .

Interaction studies have revealed that HMN-214's effectiveness can be influenced by various factors:

  • Drug Interactions: Research indicates that concurrent administration with other drugs may alter its pharmacokinetics or therapeutic effects.
  • Biomarker Correlation: Studies have shown that high expression levels of PLK1 in tumors may predict better responses to HMN-214 treatment.
  • Toxicity Profiles: Observations from clinical trials indicate that dose-limiting toxicities such as neutropenia can occur, necessitating careful monitoring during treatment .

Several compounds exhibit similar mechanisms or structural characteristics to HMN-214. Below is a comparison highlighting their uniqueness:

Compound NameMechanismUnique Features
HMN-176PLK1 InhibitorActive form of HMN-214; directly inhibits PLK1
BI 2536PLK1 InhibitorPotent inhibitor with different pharmacokinetics; used in various cancers
VolasertibPLK1 InhibitorSelectively inhibits PLK1; advanced clinical trials for hematologic malignancies
GSK461364PLK1 InhibitorFocused on solid tumors; shows promise in combination therapies

HMN-214's unique aspect lies in its prodrug status, enhancing oral bioavailability compared to other direct inhibitors that may require intravenous administration. Its specific targeting of the G2/M phase also differentiates it from other compounds that might affect different phases of the cell cycle or have broader targets .

Purity

>98%

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Exact Mass

424.10929292 g/mol

Monoisotopic Mass

424.10929292 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

94E9UR0RFR

Wikipedia

Hmn-214

Dates

Modify: 2023-08-15
1. Schoffski, Patrick. Polo-like kinase (PLK) inhibitors in preclinical and early clinical development in oncology. Oncologist (2009), 14(6), 559-570. CODEN: OCOLF6 ISSN:1083-7159. CAN 152:421294 AN 2009:879296
2. Low, Jonathan; Chakravartty, Arunava; Blosser, Wayne; Dowless, Michele; Chalfant, Christopher; Bragger, Patty; Stancato, Louis. Phenotypic fingerprinting of small molecule cell cycle kinase inhibitors for drug discovery. Current Chemical Genomics (2009), 3 13-21. CODEN: CCGUAQ ISSN:1875-3973. CAN 152:254294 AN 2009:623851
3. Xiang, Youbin; Jaspersen, Sue; Florens, Laurence; Smith, Sarah Kendall; Hawley, R. Scott. Inhibition of Polo kinase by Matrimony protein maintains G2 arrest in the meiotic cell cycle. U.S. Pat. Appl. Publ. (2009), 41 pp. CODEN: USXXCO US 2009123934 A1 20090514 CAN 150:533852 AN 2009:587922
4. Hu, Laixing; Li, Zhou-rong; Wang, Yue-ming; Jiang, Jian-dong; Boykin, David W. Structure-activity relationships of novel pyridinyl and pyrimidinyl carbazole sulfonamides as antiproliferative agents. Abstracts, 58th Southeast Regional Meeting of the American Chemical Society, Augusta, GA, United States, November 1-4 (2006), SRM06-194. CODEN: 69INUY AN 2006:1190723
5. Palazzo, Robert E. Marine invertebrate gametes and embryos as an assay system for therapeutic screening. U.S. Pat. Appl. Publ. (2006), 12pp. CODEN: USXXCO US 2006240402 A1 20061026 CAN 145:432189 AN 2006:1123520
6. Garland, Linda L.; Taylor, Charles; Pilkington, Deborah L.; Cohen, Jan L.; Von Hoff, Daniel D. A Phase I Pharmacokinetic Study of HMN-214, a Novel Oral Stilbene Derivative with Polo-Like Kinase-1-Interacting Properties, in Patients with Advanced Solid Tumors. Clinical Cancer Research (2006), 12(17), 5182-5189. CODEN: CCREF4 ISSN:1078-0432. CAN 146:454294 AN 2006:899334
7. Medina-Gundrum, Leticia; Cerna, Cesario; Gomez, Lionel; Izbicka, Elzbieta. Investigation of HMN-176 anticancer activity in human tumor specimens in vitro and the effects of HMN-176 on differential gene expression. Investigational New Drugs (2005), 23(1), 3-9. CODEN: INNDDK ISSN:0167-6997. CAN 142:290700 AN 2004:930695
8. Tanaka, Hideki; Ohshima, Nobuko; Ikenoya, Mami; Komori, Kinuyo; Katoh, Fumitaka; Hidaka, Hiroyoshi. HMN-176, an Active Metabolite of the Synthetic Antitumor Agent HMN-214, Restores Chemosensitivity to Multidrug-Resistant Cells by Targeting the Transcription Factor NF-Y. Cancer Research (2003), 63(20), 6942-6947. CODEN: CNREA8 ISSN:0008-5472. CAN 140:174617 AN 2003:845423
9. Takagi, Manabu; Honmura, Takuya; Watanabe, Shuuji; Yamaguchi, Reiko; Nogawa, Masaki; Nishimura, Ikumi; Katoh, Fumitaka; Matsuda, Masato; Hidaka, Hiroyoshi. In vivo antitumor activity of a novel sulfonamide, HMN-214, against human tumor xenografts in mice and the spectrum of cytotoxicity of its active metabolite, HMN-176. Investigational New Drugs (2003), 21(4), 387-399. CODEN: INNDDK ISSN:0167-6997. CAN 141:16960 AN 2003:833144
10. Bayes M; Rabasseda X; Prous J R Gateways to clinical trials. Methods and findings in experimental and clinical pharmacology (2004), 26(8), 639-63. Journal code: 7909595. ISSN:0379-0355. PubMed ID 15605126 AN 2004629312

Explore Compound Types